Hexacene
Overview
Description
Hexacene is an acene that consists of six ortho-fused benzene rings in a rectilinear arrangement. It is an acene and a member of hexacenes.
Mechanism of Action
Target of Action
Hexacene is an aromatic compound consisting of six linearly-fused benzene rings . It is part of a series of linear polycyclic molecules created by such aromatic ring fusions, a series termed acenes . The primary targets of this compound are organic semiconductors, where it has potential applications .
Mode of Action
The mode of action of this compound is primarily through its interaction with organic semiconductors. The semiconducting property of acenes, including this compound, is derived from the migration of charges from one molecule to another through the tightly packed intermolecular space in the crystal .
Biochemical Pathways
As an organic semiconductor, this compound doesn’t directly interact with biochemical pathways. Its synthesis and degradation involve chemical reactions that can be influenced by various factors, such as the presence of oxygen and light .
Pharmacokinetics
This compound is poorly soluble, but derivatives have been prepared with improved solubility . Its stability is also a concern, as it is sensitive to oxidation and has a high reactivity towards dimerization .
Result of Action
The result of this compound’s action in its target environment (organic semiconductors) is the facilitation of charge migration. This property is what makes this compound and other acenes valuable in the field of organic electronics .
Properties
IUPAC Name |
hexacene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-2-6-18-10-22-14-26-16-24-12-20-8-4-3-7-19(20)11-23(24)15-25(26)13-21(22)9-17(18)5-1/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQIGGCOCHABAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C=C6C=CC=CC6=CC5=CC4=CC3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180457 | |
Record name | Hexacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258-31-1 | |
Record name | Hexacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=258-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000258311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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